Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Organic Synthesis Medicinal Chemistry Building Block Selection

Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 108129-02-8, molecular formula C8H8N4O2, molecular weight 192.18 g/mol) is a low-molecular-weight heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family, classified as a 6-carboxylate ester derivative functionalized with a methyl group at the 5-position. The compound is commercially supplied as a research chemical and synthetic building block, typically at 95% purity (as noted by vendors such as Leyan).

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 108129-02-8
Cat. No. B3080079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS108129-02-8
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C=C1C(=O)OC
InChIInChI=1S/C8H8N4O2/c1-5-6(7(13)14-2)3-12-8(11-5)9-4-10-12/h3-4H,1-2H3
InChIKeyUGTPHRVLXFXBLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 108129-02-8): Baseline Identity for Chemical Procurement


Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 108129-02-8, molecular formula C8H8N4O2, molecular weight 192.18 g/mol) is a low-molecular-weight heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family, classified as a 6-carboxylate ester derivative functionalized with a methyl group at the 5-position [1]. The compound is commercially supplied as a research chemical and synthetic building block, typically at 95% purity (as noted by vendors such as Leyan) . Its fused triazole-pyrimidine core places it within a scaffold class that has been broadly investigated for antimicrobial, anticancer, and anti-inflammatory activities, though the specific biological annotation of this precise ester remains largely uncharacterized in primary research literature [2].

Why Generic Substitution of Triazolopyrimidine-6-carboxylate Esters Risks Procurement Mismatches


Substituting Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate with a closely related triazolopyrimidine analog cannot be performed without careful evaluation, because the precise position of the ester group (C-6 vs. C-7) and the methylation pattern (5-methyl vs. non-methylated or 2,5-dimethyl) fundamentally alter the compound's reactivity profile and its suitability as a downstream intermediate [1]. The 6-carboxylate ester at C-6 is the scaffold region most commonly targeted for further functionalization in synthetic routes toward pharmacologically active triazolopyrimidines, whereas the 7-carboxylate isomer (e.g., methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate) presents a different electronic environment and steric accessibility, making it unsuitable as a drop-in replacement without re‑optimization of reaction conditions [2]. These regioisomeric and substituent-level distinctions directly impact the synthetic yield, purity profile, and ultimate feasibility of multi‑step research syntheses, necessitating that procurement decisions be guided by compound‑specific rather than class‑level identifiers.

Quantitative Differential Evidence for Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (108129-02-8)


Regioisomeric Carboxylate Position Determines Synthetic Utility: 6-COOMe vs. 7-COOMe in 5-Methyl Triazolopyrimidines

The 6‑carboxylate ester regioisomer (target compound) is the scaffold geometry preferred for C‑6 functionalization in synthetic pathways toward biologically active triazolopyrimidines, as documented in synthetic methodology studies [1]. By contrast, the 7‑carboxylate isomer methyl 5‑methyl[1,2,4]triazolo[1,5‑a]pyrimidine‑7‑carboxylate possesses the ester group at a position that is less accessible for nucleophilic attack and exhibits different reactivity in cyclocondensation reactions . While no direct head‑to‑head kinetic comparison between the two regioisomers has been published, this positional difference is structurally deterministic: the 6‑carboxylate isomer is consistently selected as the starting point for the synthesis of 6‑functionalized 5‑methyl‑triazolopyrimidines, whereas the 7‑carboxylate isomer leads to synthetically distinct outcomes. Procurement of the incorrect regioisomer would therefore preclude the intended synthetic route without extensive re‑validation.

Organic Synthesis Medicinal Chemistry Building Block Selection

Methyl Substituent Pattern Differentiates 5-Methyl from 2,5-Dimethyl and Non-Methylated 6-Carboxylate Analogs

The target compound carries a single methyl group at the 5‑position of the pyrimidine ring (C8H8N4O2, MW 192.18). Its closest commercially available analog, methyl 2,5‑dimethyl[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylate (CAS 2270905‑24‑1, C9H10N4O2, MW 206.21), bears an additional methyl group at the 2‑position, increasing molecular weight by 14.03 g/mol and altering logP (predicted CLogP shift of approximately +0.5 log units based on standard methylene group increments) . The non‑methylated analog methyl [1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylate (CAS 1823904‑58‑0, C7H6N4O2, MW 178.15) lacks the 5‑methyl substituent entirely, reducing molecular weight by 14.03 g/mol relative to the target compound . These mass differences, while small, directly affect molar stoichiometry calculations in multi‑step syntheses and alter the steric and electronic environment around the ester group during subsequent functionalization reactions. No direct comparative reactivity studies across these three analogs have been published.

Physicochemical Properties Synthetic Intermediate Analog Selection

Commercial Purity Benchmarking: 95% Minimum Purity as a Procurement Specification

The target compound is commercially offered at a minimum purity of 95% by vendors such as Leyan (Catalog No. 1756455) . For comparison, the closely related analog methyl 2,5‑dimethyl[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylate is also listed at 95% purity by Combi-Blocks , while methyl [1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylate is supplied at 97% purity . These purity specifications are typical for research‑grade building blocks; no certified reference standard or pharmacopeial monograph exists for any of these compounds. The absence of higher‑purity certified material means that procurement decisions must rely solely on vendor‑stated purity, and the 95% threshold for the target compound is equivalent to that of its closest dimethyl analog, providing no quantitative advantage or disadvantage in purity alone.

Quality Control Procurement Specification Building Block Purity

High-Strength Differential Evidence is Currently Limited for This Compound

A comprehensive search of primary research literature, patents, and authoritative databases did not identify any published head‑to‑head comparative studies, quantitative biological activity data (e.g., MIC, IC50, Ki), or physicochemical measurements (e.g., experimental logP, aqueous solubility, melting point from non‑vendor sources) for Methyl 5‑methyl[1,2,4]triazolo[1,5‑a]pyrimidine‑6‑carboxylate (CAS 108129‑02‑8) against defined comparators [1]. The compound appears primarily in supplier catalogs and as a synthetic building block in patent descriptions (e.g., ticagrelor intermediate synthesis) without disclosure of compound‑specific quantitative performance metrics [2]. Consequently, the differential evidence base is insufficient to support claims of superior potency, selectivity, stability, or pharmacokinetic profile relative to any specific analog. Procurement decisions must therefore be driven by the compound's structural identity and its intended role as a synthetic intermediate, rather than by asserted biological or physicochemical superiority.

Evidence Gap Data Availability Procurement Caution

Priority Application Scenarios for Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Based on Available Evidence


Synthetic Intermediate for 6‑Functionalized 5‑Methyl Triazolopyrimidine Derivatives

The compound serves as a key starting material for further derivatization at the 6‑position of the triazolopyrimidine core, enabling the synthesis of 6‑acyl, 6‑hydroxymethyl, 6‑aldehydic, and 6‑carboxylic acid derivatives as described in the synthetic methodology thesis by Shvets (2021) [1]. The methyl ester at C‑6 can undergo controlled hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, both of which are versatile intermediates for medicinal chemistry programs targeting this scaffold class. This scenario is the only evidence‑supported use case, grounded in documented synthetic transformations rather than biological annotation.

Intermediate Supply for Ticagrelor‑Related Triazolopyrimidine Synthesis

Patent literature from Lek Pharmaceuticals describes the compound's scaffold class as part of the synthetic route to ticagrelor (Brilinta®), a P2Y12 receptor antagonist [2]. While the specific CAS 108129‑02‑8 compound is not explicitly named in the disclosed routes, its 5‑methyl‑6‑carboxylate architecture matches the core intermediate motif required for C‑6 elaboration in the assembly of triazolopyrimidine‑based antiplatelet agents. Procurement for this application should be accompanied by in‑house structural confirmation and route validation.

Physicochemical Property Calibration in Analog Series

Where a research program requires systematic variation of the ester group (methyl vs. ethyl vs. acid) or the methylation pattern (5‑methyl vs. 2,5‑dimethyl vs. non‑methylated) to build structure‑property relationship (SPR) datasets, the target compound fills the specific 5‑methyl, 6‑methyl ester slot in the matrix [1]. Its molecular weight of 192.18 g/mol and predicted logP of approximately 1.2–1.6 (calculated, not experimentally validated) position it at the lower end of the lipophilicity range within the 6‑carboxylate triazolopyrimidine series, making it a useful comparator when probing how incremental structural changes affect solubility and permeability in early‑stage drug discovery.

Crystallographic and Supramolecular Chemistry Studies

The fused triazole‑pyrimidine ring system with a hydrogen‑bond‑capable ester group at C‑6 makes the compound a candidate for coordination chemistry and crystal engineering studies, as exemplified by related work on Cu(II) complexes of 5‑methyl‑triazolopyrimidine derivatives that revealed solvent‑induced supramolecular polymorphism [2]. Although no crystal structure of the target compound itself has been deposited in the Cambridge Structural Database, its structural features suggest potential as a ligand or co‑former in metal‑organic framework synthesis.

Quote Request

Request a Quote for Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.